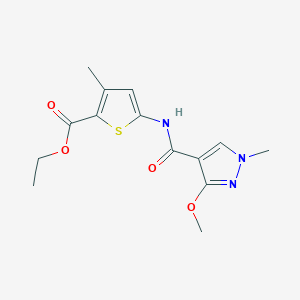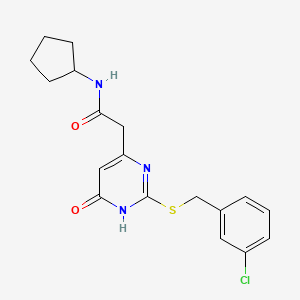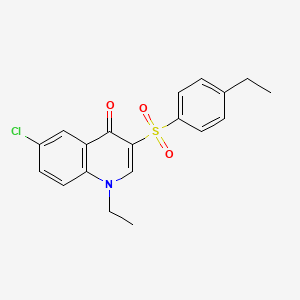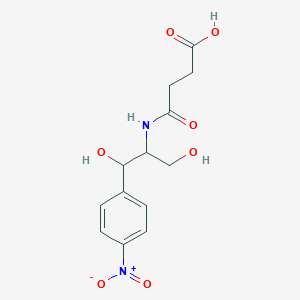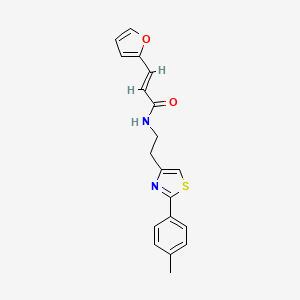
(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2S . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a thiazole ring, and an acrylamide group . The thiazole ring is a five-membered ring containing two hetero atoms .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available literature .
科学的研究の応用
Enantioselective Synthesis
The compound (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide and its derivatives have been studied in enantioselective synthesis. For instance, research demonstrated the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation and filamentous marine and terrestrial-derived fungi in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide. This resulted in a compound with a unique CN-bearing stereogenic center and high isolated yield and enantiomeric excess (e.e.). This process was used to obtain (R)-2-cyano-3-(furan-2-yl) propanamide, showcasing the potential for enantioselective reactions mediated by microorganisms (Jimenez et al., 2019).
Synthesis and Biological Activity
This compound has been utilized as a precursor in synthesizing various heterocyclic compounds. A study detailed the synthesis of pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives starting from chalcone-based compounds. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, providing insight into their potential pharmacological applications (Zaki et al., 2018).
Reactivity and Chemical Properties
The reactivity and chemical properties of this compound derivatives have been extensively studied. One study focused on synthesizing and characterizing 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, highlighting its potential for further electrophilic substitution reactions. This research provides valuable knowledge about the chemical behavior and potential applications of these compounds (Aleksandrov et al., 2021).
Pharmacological Potential
The pharmacological potential of this compound derivatives has been a subject of interest. Research has explored these compounds as positive allosteric modulators of α7 nicotinic acetylcholine receptors, with potential anxiolytic-like activities in animal models. This study opens doors for new therapeutic applications, particularly in treating anxiety and depression-related disorders (Targowska-Duda et al., 2019).
Synthesis and Characterization of Derivatives
The synthesis and characterization of this compound derivatives have been detailed in studies, exploring their structural properties and potential applications. This includes research on their synthesis, molecular characterization by various spectroscopic techniques, and exploration of their biological activities. These studies contribute to a deeper understanding of the compound's chemistry and potential in various scientific applications (Kuticheva et al., 2015).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-4-6-15(7-5-14)19-21-16(13-24-19)10-11-20-18(22)9-8-17-3-2-12-23-17/h2-9,12-13H,10-11H2,1H3,(H,20,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMSCNYLNFVRC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)
![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)
![5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2410014.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)



